Methyl pentylglycinate
Description
Methyl pentylglycinate is an amino acid ester derivative, likely formed by the esterification of glycine with a methyl group and a pentyl moiety. Such compounds are often employed in pharmaceutical synthesis, agrochemicals, or as intermediates in organic chemistry due to their tunable solubility and reactivity . However, the absence of peer-reviewed studies on this compound in the provided sources limits detailed characterization, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-9-7-8(10)11-2/h9H,3-7H2,1-2H3 |
InChI Key |
ZEOISNQTWHXQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Methyl pentylglycinate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of metabolic disorders and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial applications.
Mechanism of Action
The mechanism by which methyl pentylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting metabolic processes and signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
tert-Butyl Pentylglycinate
Identified in , tert-butyl pentylglycinate (CAS 66116-17-4) shares a glycinate backbone but substitutes the methyl ester with a tert-butyl group. Key differences include:
- Steric Effects : The tert-butyl group introduces significant steric hindrance, enhancing resistance to enzymatic or hydrolytic degradation compared to methyl esters .
- Applications : tert-Butyl esters are widely used as protecting groups in peptide synthesis due to their stability under acidic conditions, whereas methyl esters are typically more labile.
Methyl Salicylate
From , methyl salicylate (CAS 119-36-8) is another methyl ester, albeit derived from salicylic acid. Contrasts with Methyl pentylglycinate include:
- Volatility : Methyl salicylate is highly volatile (boiling point: 222°C) and lipophilic, making it suitable for topical analgesics and flavorings. This compound’s pentyl chain may reduce volatility but increase lipid solubility.
- Functional Groups: The phenolic hydroxyl in methyl salicylate enables hydrogen bonding, whereas this compound’s amino group may enhance water solubility .
Physicochemical Properties and Data Comparison
Table 1: Comparative Properties of this compound and Analogous Compounds
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group in methyl pentylglycinate participates in further substitution reactions. For example, bromoacetate derivatives of similar glycinates react with primary or secondary amines to form structurally diverse compounds .
Example Reaction Pathway :
Key Observations :
-
Reactivity : The α-carbon adjacent to the ester group is highly electrophilic, facilitating amine substitution.
-
Byproducts : Sodium sulfate (Na₂SO₄) is used to absorb generated HBr, improving reaction efficiency .
Bioactivity and Biomolecular Interactions
This compound derivatives exhibit moderate interactions with biomolecules, as shown in thermodynamic binding studies :
DNA and Human Serum Albumin (HSA) Binding Parameters
| Compound | (mM) | (kJ/mol) | (μM) |
|---|---|---|---|
| Pentylglycine | 1.11 | -0.25 | 952 |
| 2-Aminoheptylgly | 1.33 | -0.70 | 794 |
Interpretation :
-
DNA Binding : Moderate affinity ( mM) suggests potential intercalation or groove-binding modes.
-
HSA Binding : Lower values (-0.05 to -0.82 kJ/mol) indicate weak hydrophobic or electrostatic interactions .
Spectroscopic Characterization
Critical data for this compound derivatives include:
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
